molecular formula C4H7O6P B1218609 1-Hydroxycyclopropanecarboxylic acid phosphate CAS No. 78544-76-0

1-Hydroxycyclopropanecarboxylic acid phosphate

Cat. No. B1218609
CAS RN: 78544-76-0
M. Wt: 182.07 g/mol
InChI Key: SCMOWVYOKVTMAY-UHFFFAOYSA-N
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Description

1-Hydroxycyclopropanecarboxylic acid phosphate, a compound synthesized from diethyl succinate through acyloin condensation followed by ring contraction and phosphorylation, exhibits a unique place in biochemistry due to its potent inhibitory action on enzymes metabolizing phosphoenolpyruvate (O'Leary et al., 1981). Its study not only provides insights into enzyme regulation mechanisms but also opens avenues for exploring new biochemical pathways and potential therapeutic applications.

Synthesis Analysis

The synthesis of 1-hydroxycyclopropanecarboxylic acid phosphate involves a sophisticated process that starts with diethyl succinate. Through acyloin condensation, followed by ring contraction and phosphorylation, the final compound is produced. This synthesis pathway highlights the compound's role as a competitive inhibitor of enzymes utilizing phosphoenolpyruvate, showcasing its efficacy in comparison to other phosphoenolpyruvate analogs due to its geometric and electronic structure similarities (O'Leary et al., 1981).

Molecular Structure Analysis

The molecular structure of 1-hydroxycyclopropanecarboxylic acid phosphate is crucial for its inhibitory action. The similarity in geometric and electronic structure between this compound and phosphoenolpyruvate underpins its potency as an inhibitor. Structural analyses, such as X-ray diffraction studies on metal ion interactions with vitamins, have provided models that serve as analogues for understanding the interaction mechanisms between the compound and target enzymes, suggesting a profound impact on the substrate binding and enzyme inhibition process (Aoki et al., 1991).

Chemical Reactions and Properties

1-Hydroxycyclopropanecarboxylic acid phosphate participates in significant biochemical pathways, acting as a potent inhibitor of several key enzymes. It exhibits competitive inhibition towards enzymes like pyruvate kinase and enolase, crucial for glycolysis and energy production pathways. The detailed mechanism, involving the inhibition of phosphoenolpyruvate-utilizing enzymes, emphasizes its chemical reactivity and interaction with biological molecules, influencing various metabolic processes (O'Leary et al., 1981).

Physical Properties Analysis

While specific studies directly detailing the physical properties of 1-hydroxycyclopropanecarboxylic acid phosphate were not identified in the search, general principles indicate that the compound's solubility, melting point, and stability are critical for its biological activity. These properties likely influence its efficacy as an enzyme inhibitor and its behavior in biological systems.

Chemical Properties Analysis

The chemical properties of 1-hydroxycyclopropanecarboxylic acid phosphate, such as its reactivity with phosphoenolpyruvate-utilizing enzymes, define its role in biochemical pathways. Its inhibitory action is attributed to its competitive binding, which is a function of its chemical structure closely mimicking phosphoenolpyruvate. This specificity underscores the compound's potential in regulating plant growth and metabolism, given ethylene's pivotal role in these processes (O'Leary et al., 1981).

Scientific Research Applications

Synthesis and Application in Fire Resistant Coating

1-Hydroxycyclopropanecarboxylic acid phosphate, as part of a mixture of phosphates, was utilized in the synthesis of a novel phosphorus-containing polymer. This polymer, combined with PEG200, showed promise in fire-resistant coatings, providing effective protection over flame on plywood boards. The study by Wang, Huang, and Hu (2013) in "Progress in Organic Coatings" highlights the significance of this application in enhancing fire safety measures (Wang, Huang, & Hu, 2013).

Biomedical Applications: Hydroxyapatite Nanoparticles for Medical Implants

In another significant application, the synthesis of hydroxyapatite (HAp) nanoparticles, which contain calcium phosphates, was reported. These nanoparticles are crucial for biomedical uses like bone tissue engineering and dental implant coating. Geuli et al. (2016) in "Advanced Functional Materials" discuss the electrochemical coating of medical implants using HAp nanoparticles, underscoring its potential for in vivo applications in the medical field (Geuli, Metoki, Eliaz, & Mandler, 2016).

Development of Targeted Cancer Treatment

Significantly, the synthesis and biological evaluation of phosphate prodrugs for targeted cancer treatment have been explored. Zhao et al. (2012) in "Journal of Medicinal Chemistry" detail the development of phosphate prodrugs conjugated with antibodies, offering potential in antigen-selective cytotoxic activity and antitumor activity. This represents an innovative approach in targeted chemotherapy (Zhao et al., 2012).

Agricultural Advancements: Enhancing Plant Tolerance to Stress

The application of 1-aminocyclopropane-1-carboxylic acid deaminase producing bacteria, which degrade a precursor molecule of ethylene, has shown promise in enhancing plant tolerance to stress. Tiwari et al. (2018) in "Scientific Reports" demonstrate the use of these bacteria in mitigating drought and salt stress in Panicum maximum, indicating significant potential for bioethanol production and agricultural advancements (Tiwari, Duraivadivel, Sharma, & P., 2018).

Phosphonic Acid: Versatile Applications

Additionally, the broad applications of phosphonic acid, which shares structural analogies with phosphates, have been extensively reviewed. Sevrain et al. (2017) in the "Beilstein Journal of Organic Chemistry" discuss its use in diverse fields such as drug development, material science, and analytical chemistry, showcasing its versatility and importance across various scientific disciplines (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

properties

IUPAC Name

1-phosphonooxycyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O6P/c5-3(6)4(1-2-4)10-11(7,8)9/h1-2H2,(H,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMOWVYOKVTMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30999837
Record name 1-(Phosphonooxy)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxycyclopropanecarboxylic acid phosphate

CAS RN

78544-76-0
Record name 1-Hydroxycyclopropanecarboxylic acid phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078544760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Phosphonooxy)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MH O'Leary, WJ DeGooyer, TM Dougherty… - Biochemical and …, 1981 - Elsevier
Hydroxycyclopropane carboxylic acid phosphate has been synthesized from diethyl succinate by acyloin condensation followed by ring contraction and phosphorylation. This compound is a potent competitive inhibitor of enzymes utilizing phosphoenolpyruvate. For phosphoenolpyruvate from maize, K i= 7.3 μM at pH 8.0 in the presence of Mg 2+. For pyruvate kinase, K i= 2.0 mM at pH 7.0. For enolase, K i= 8.0 μM at pH 8.0. In each case, this compound is a substantially better inhibitor than the commonly used phosphoenolpyruvate …
Number of citations: 23 www.sciencedirect.com

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